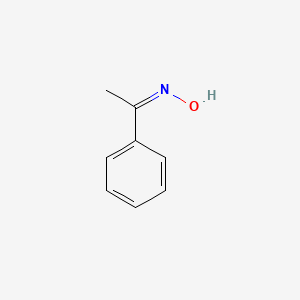

Acetophenone oxime

Description

Significance as a Versatile Organic Synthetic Intermediate

The primary significance of acetophenone (B1666503) oxime in chemical research lies in its role as a highly versatile intermediate in organic synthesis. fiveable.me Its structure, which combines an aromatic ring with a reactive oxime moiety, allows it to serve as a foundational building block for a diverse array of more complex molecules. fiveable.me Researchers utilize acetophenone oxime as a precursor in the synthesis of various bioactive compounds, including those with potential antifungal, antibacterial, and anticancer properties.

Furthermore, its utility extends to the field of materials science and catalysis, where it functions as a ligand in the formation of transition-metal complexes. cymitquimica.comsmolecule.com These metal-oxime complexes can act as catalysts in important industrial reactions such as hydrogenation and hydroformylation. smolecule.com The adaptability of the oxime group to participate in numerous chemical transformations makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. fiveable.me

Foundational Role in Nucleophilic Addition Reactions within Organic Synthesis

This compound is fundamentally linked to nucleophilic addition reactions, as its own synthesis is a classic example of this reaction class. fiveable.me The formation of this compound occurs when the nucleophilic nitrogen atom of hydroxylamine (B1172632) (NH₂OH) attacks the electrophilic carbonyl carbon of acetophenone. doubtnut.com This is followed by the elimination of a water molecule to yield the final oxime product. doubtnut.com

This reaction is crucial for understanding the broader principles of nucleophilic additions to carbonyl compounds, a cornerstone of organic chemistry. fiveable.me The process demonstrates the conversion of a ketone into an oxime, introducing a nitrogen-containing functional group that dramatically alters the molecule's reactivity and opens up new synthetic pathways. fiveable.medoubtnut.com The ability of the oxime's C=N double bond to exhibit stereoisomerism (existing as syn and anti isomers) further adds to its complexity and utility in stereoselective synthesis. prutor.ai

Fundamental Reactivity Profiles of the Oxime Functional Group and its Derivatives

The oxime functional group in this compound and its derivatives exhibits a rich and varied reactivity profile, making it a dynamic participant in numerous organic transformations. This reactivity is central to its role as a synthetic intermediate.

| Reaction Type | Description | Resulting Compound Class |

| Beckmann Rearrangement | An acid-catalyzed rearrangement of the oxime to form a substituted amide. fiveable.me This reaction involves the migration of the group anti-periplanar to the hydroxyl group. | Amides (e.g., N-phenylacetamide) doubtnut.com |

| Reduction | The oxime group can be reduced under specific conditions, for instance, anaerobically by liver enzymes, to form the corresponding hydroxylamine. | Hydroxylamines |

| Oxidation | Oxidation of this compound, such as through photosensitized electron transfer, can regenerate the parent ketone, acetophenone. nih.gov | Ketones nih.gov |

| Cyclization Reactions | It serves as a key starting material in rhodium-catalyzed reactions with alkenes to synthesize nitrogen-containing heterocyclic compounds like dihydroisoquinolines. thieme-connect.com | Heterocycles thieme-connect.com |

| Complexation | The nitrogen and oxygen atoms of the oxime group can act as ligands, coordinating with transition metals to form complex catalysts used in various reactions. smolecule.com | Metal-Oxime Complexes smolecule.com |

One of the most notable reactions is the Beckmann rearrangement , where treatment with an acid catalyst (like PCl₅) transforms this compound into an amide. fiveable.medoubtnut.com This reaction is a powerful tool for carbon-nitrogen bond formation. Additionally, the oxime can be reduced to form hydroxylamines or oxidized back to the parent ketone. nih.gov Its derivatives are also crucial in transition metal-catalyzed reactions, such as rhodium-catalyzed cyclizations with alkenes to produce substituted dihydroisoquinolines, highlighting its importance in the synthesis of complex heterocyclic systems. thieme-connect.comorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-91-2 | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Acetophenone Oxime

Direct Oximation of Acetophenone (B1666503) Derivatives

The conversion of acetophenone and its derivatives into the corresponding oximes is a fundamental reaction in organic synthesis. This process, known as oximation, involves the reaction of the ketone with hydroxylamine (B1172632) or its salts. The resulting acetophenone oxime is a versatile intermediate with significant applications in various chemical transformations.

Conventional and Optimized Synthesis Procedures

The traditional method for synthesizing this compound involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base. Common bases used include sodium acetate (B1210297) and pyridine (B92270) in a solvent like ethanol (B145695). The reaction mixture is typically heated to facilitate the condensation reaction. For instance, a typical laboratory procedure involves stirring acetophenone with hydroxylamine hydrochloride and pyridine in ethanol at 60°C. Another conventional approach utilizes sodium acetate and hydroxylamine hydrochloride in ethanol.

To enhance the efficiency and yield of this reaction, various optimized procedures have been developed. One such method employs oxalic acid in acetonitrile (B52724) under reflux conditions. For acetophenone, using a 2:2 molar ratio of hydroxylamine hydrochloride to oxalic acid in acetonitrile resulted in a 95% yield within 90 minutes. Microwave-assisted synthesis has also been explored as a more efficient alternative to conventional heating. Furthermore, solvent-free conditions have been investigated to develop more environmentally friendly protocols.

The progress of the oximation reaction is often monitored using thin-layer chromatography (TLC). After completion, the product is typically isolated by adding water to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Purification of the crude product can be achieved through recrystallization from a suitable solvent, such as ethyl acetate.

Table 1: Comparison of Conventional and Optimized Synthesis Methods for this compound

| Method | Reagents | Solvent | Conditions | Yield | Reference |

| Conventional | Acetophenone, Hydroxylamine hydrochloride, Pyridine | Ethanol | 60°C, 75 min | 66% (of O-acetyl oxime) | |

| Conventional | Acetophenone, Hydroxylamine hydrochloride, Sodium Acetate | Ethanol | Not specified | Not specified | |

| Optimized | Acetophenone, Hydroxylamine hydrochloride, Oxalic Acid | Acetonitrile | Reflux, 90 min | 95% |

Investigation of Stereoselectivity in Oxime Formation: E/Z Isomers

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The orientation of the hydroxyl group relative to the phenyl and methyl groups determines the specific isomer. The stereochemical outcome of the oximation reaction is a subject of significant interest as the reactivity of the E and Z isomers can differ in subsequent reactions, such as the Beckmann rearrangement.

Generally, the formation of the thermodynamically more stable (E)-isomer is favored in most synthetic methods. However, mixtures of E/Z isomers are often obtained, and their ratio can be influenced by the reaction conditions and the substrate's structure. For instance, the synthesis of this compound has been reported to yield a mixture of E/Z isomers in an 8:1 ratio. Theoretical studies using molecular mechanics and semiempirical methods have shown that for α-haloacetophenone oximes, the (Z)-isomer is energetically more stable, which aligns with experimental observations where the (Z)-isomer is the major product.

The separation of E and Z isomers can often be achieved by techniques like flash chromatography. The characterization and assignment of the specific isomer are typically performed using spectroscopic methods, particularly ¹H NMR. For example, in the ¹H NMR spectrum of this compound isomers, the chemical shifts of the methyl protons are distinct for the E and Z forms. In some cases, UV spectroscopy can also be used to distinguish between the isomers based on the bathochromic shift observed in basic solutions for the (E)-isomer.

Recent research has focused on developing methods for the stereoselective synthesis of the less stable (Z)-isomers. One innovative approach involves the photoisomerization of the thermodynamically preferred (E)-isomer to the (Z)-isomer using visible-light-mediated energy transfer catalysis. This method provides a mild and general route to access (Z)-aryl oximes, which are valuable for achieving complementary regio- and chemo-selectivity in subsequent transformations.

Impact of Aromatic Substituents on Oximation Efficiency and Selectivity

The electronic and steric properties of substituents on the aromatic ring of acetophenone derivatives can significantly influence the efficiency and selectivity of the oximation reaction. The reactivity of the carbonyl group is modulated by these substituents, which in turn affects the rate of reaction with hydroxylamine.

Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), generally increase the electron density at the carbonyl carbon. This can sometimes lead to a decrease in the reaction rate compared to unsubstituted acetophenone due to reduced electrophilicity. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and halogens (e.g., -Cl, -Br), decrease the electron density at the carbonyl carbon, making it more electrophilic and potentially accelerating the oximation reaction.

The position of the substituent on the aromatic ring (ortho, meta, or para) can also have a steric effect. Bulky substituents in the ortho position can hinder the approach of hydroxylamine to the carbonyl group, thereby slowing down the reaction.

In the context of stereoselectivity, aromatic substituents can also play a role in determining the E/Z isomer ratio of the resulting oxime. For α-haloacetophenone oximes, the presence of a chloro-substituent at the 2-position of the phenyl ring introduces significant steric hindrance, which influences the torsional angles of the molecule and favors the formation of the (Z)-isomer.

Rearrangement Reactions Involving this compound

This compound is a key substrate for various rearrangement reactions, most notably the Beckmann rearrangement, which transforms the oxime into an amide. This reaction is of great industrial and synthetic importance.

Mechanistic Studies of the Beckmann Rearrangement to Amides

The Beckmann rearrangement of this compound typically proceeds via an acid-catalyzed pathway to yield acetanilide (B955). The mechanism involves the protonation of the oxime's hydroxyl group, followed by the elimination of a water molecule and the concurrent migration of the group anti-periplanar to the departing hydroxyl group. This concerted step results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization leads to the final amide product.

The stereochemistry of the starting oxime is crucial for the outcome of the rearrangement. For ketoximes like this compound, the migration is stereospecific, with the group anti to the hydroxyl group migrating. Computational studies have provided deeper insights into the reaction mechanism. For instance, density functional theory (DFT) calculations have been used to model the reaction pathway, including the transition states and intermediates. These studies have investigated the role of the catalyst and solvent molecules in stabilizing the intermediates.

Solid-state NMR spectroscopy has also been employed to study the Beckmann rearrangement of this compound over porous solid catalysts like zeolites. These studies have shown that the oxime is N-protonated on the acid sites of the zeolite at room temperature. At higher temperatures, the rearrangement occurs to form both acetanilide and N-methyl benzamide (B126), which then interact with the Brønsted acid sites of the catalyst.

Influence of Reaction Conditions on Beckmann Rearrangement Outcomes

The outcome of the Beckmann rearrangement of this compound, including the reaction rate, yield, and selectivity, is highly dependent on the reaction conditions. These conditions include the choice of catalyst, solvent, and temperature.

A variety of acid catalysts can be used to promote the rearrangement, ranging from strong mineral acids to Lewis acids and solid acid catalysts. Trifluoroacetic acid (TFA) has been shown to be an effective organocatalyst for this transformation, particularly in solvents like acetonitrile. The concentration of the catalyst and the reaction temperature significantly impact the reaction rate and conversion. Other reagents that can induce the rearrangement under mild conditions include phenyl dichlorophosphate.

The solvent plays a critical role in the Beckmann rearrangement. It can influence the stability of the intermediates and transition states, and in some cases, actively participate in the reaction mechanism. The use of different solvents can lead to varying yields and selectivities. For example, in the phenyl dichlorophosphate-induced rearrangement of this compound, acetonitrile was found to be a more effective solvent than tetrahydrofuran (B95107) or toluene (B28343) in terms of reaction time and yield.

Temperature is another crucial parameter. The Beckmann rearrangement is often carried out at elevated temperatures to overcome the activation energy barrier. In solid-state reactions using zeolite catalysts, the formation of amides from this compound is observed at temperatures of 423 K (150°C) or above.

In addition to the desired amide product, side reactions can occur. One common competing reaction is the Beckmann fragmentation, which leads to the formation of nitriles. The choice of reaction conditions can be tailored to favor either the rearrangement or the fragmentation pathway.

Table 2: Influence of Reaction Conditions on the Beckmann Rearrangement of this compound

| Catalyst/Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

| Trifluoroacetic acid (TFA) | Acetonitrile | 353 K | Acetanilide | 99% | |

| Phenyl dichlorophosphate | Acetonitrile | Room Temperature | N-Phenylacetamide | 83% | |

| Zeolite H-beta | Dry media | ≥ 423 K | Acetanilide, N-methyl benzamide | Not specified | |

| Silicalite-N | Dry media | ≥ 423 K | Acetanilide | Not specified |

Strategic Derivatization of the this compound Functionality

The hydroxyl group of this compound offers a reactive site for various derivatization reactions, leading to the formation of esters and ethers. These derivatives are not only stable compounds but also serve as important intermediates in further chemical transformations.

Synthesis of this compound Esters and their Derivatives

The synthesis of this compound esters is commonly achieved through the reaction of this compound with acid chlorides or acid anhydrides. This esterification is a versatile method for producing a wide array of oxime esters. For instance, several acetophenone oximes have been synthesized by refluxing the corresponding acetophenone derivative with hydroxylamine hydrochloride in the presence of potassium hydroxide (B78521), yielding the oximes in moderate to good yields. These oximes are then subjected to esterification.

A notable application of this methodology is the synthesis of bridged terphthaloyl oxime esters. This is accomplished by reacting this compound derivatives with terphthaloyl chloride. The reaction is typically carried out in a 2:1 molar ratio of the oxime to terphthaloyl chloride under mild basic conditions at temperatures ranging from 0 °C to room temperature. The resulting bridged terphthaloyl oxime esters are obtained as solid materials in moderate to excellent yields, ranging from 50% to 95%. Spectroscopic techniques such as IR, NMR, and mass spectrometry are used to confirm the structures of these synthesized esters. The formation of the ester is confirmed by the disappearance of the oxime hydroxyl group's characteristic IR absorption band and the appearance of strong absorption bands corresponding to the ester group (COO). In some cases, the this compound starting material may exist as a mixture of E/Z isomers.

The reaction conditions for these esterifications can be optimized. For example, the synthesis of unsymmetrical bridged terphthaloyl this compound esters involves a dropwise addition of a solution of terphthaloyl chloride to a solution of this compound in the presence of triethylamine (B128534) at 0-5 °C. After the initial reaction, a second, different this compound derivative is added to form the unsymmetrical bridged ester.

Table 1: Synthesis of Bridged Terphthaloyl this compound Esters

| This compound Derivative | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Terphthaloyl chloride | Triethylamine, Chloroform, 0-5 °C then RT | 80-95 | |

| 4-Methylthis compound | Terphthaloyl chloride | Triethylamine, Chloroform, 0-5 °C then RT | 50-73 | |

| 4-Hydroxythis compound | Terphthaloyl chloride | Triethylamine, Chloroform, 0-5 °C then RT | Moderate | |

| 4-Aminothis compound | Terphthaloyl chloride | Triethylamine, Chloroform, 0-5 °C then RT | Very Good | |

| 4-Nitrothis compound | Terphthaloyl chloride | Triethylamine, Chloroform, 0-5 °C then RT | Excellent |

RT: Room Temperature

Synthesis of this compound Ethers

This compound ethers can be synthesized through the O-alkylation of this compound. A convenient one-pot synthesis involves reacting acetophenone with hydroxylamine hydrochloride, potassium hydroxide, and an alkyl halide in aqueous dimethyl sulfoxide (B87167) (DMSO). This method has been shown to produce oxime ethers in high yields (70-96%) with short reaction times (5-70 minutes). The reaction is exothermic, with the addition of potassium hydroxide causing the temperature to rise to 80-100 °C.

Various alkylating agents can be used, including methyl iodide, ethyl bromide, butyl bromide, and benzyl (B1604629) chloride. Primary bromides tend to react faster than secondary bromides. The use of 1,3-dibromopropane (B121459) results in the formation of a bis-oxime ether. The products are typically purified by distillation or filtration through silica (B1680970) gel.

Another approach to synthesizing oxime ethers is the O-alkylation of oximes with epoxides in the presence of potassium hydroxide in an aqueous DMSO medium. This reaction is regioselective and predominantly yields the (E)-oxime ethers. The classical method for producing O-alkyl oximes involves reacting the oxime with an organohalide and an alkali metal alkoxide, such as sodium methoxide.

Table 2: One-Pot Synthesis of this compound Ethers

| Alkyl Halide | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | 5 | 87 | |

| Ethyl bromide | 10 | 72 | |

| n-Butyl bromide | 30 | 82 | |

| Isopropyl bromide | 60 | 80 | |

| Benzyl chloride | 15 | 83 | |

| 1,3-Dibromopropane | 50 | 76 |

Formation of Complex Bridged Terphthaloyl Oxime Esters

The synthesis of complex bridged terphthaloyl oxime esters involves the esterification of various substituted acetophenone oximes with terphthaloyl chloride. This reaction is typically performed under mild basic conditions, using a base like triethylamine, and at low temperatures (0-5 °C) initially, followed by stirring at room temperature. The molar ratio of the this compound derivative to terphthaloyl chloride is crucial and is generally maintained at 2:1 to favor the formation of the bridged ester.

Unsymmetrical bridged terphthaloyl oxime esters can also be synthesized by the sequential addition of two different acetophenone oximes to the terphthaloyl chloride. For example, this compound and 4-aminothis compound or 4-hydroxythis compound can be reacted with terphthaloyl chloride to produce the corresponding unsymmetrical bridged esters in very good yields. Similarly, reacting 4-aminothis compound and 4-nitrothis compound with terphthaloyl chloride yields the desired oxime ester in excellent yield. The yields for these reactions are generally high, ranging from 50% to 95%. The structures of these complex esters are confirmed using spectroscopic methods like IR, ¹H NMR, and mass spectrometry.

Directed Carbon-Hydrogen (C-H) Bond Functionalization via Acetophenone Oximes

The oxime functionality, particularly in the form of its esters and ethers, serves as an effective directing group for the functionalization of otherwise unreactive C-H bonds. This strategy has emerged as a powerful tool in organic synthesis for constructing complex molecules. Both oxime esters and ethers can direct metal-catalyzed transformations of ortho-aromatic C-H bonds into new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed ortho-C-H arylation of this compound ethers with aryl pinacol (B44631) boronic esters has been reported as an efficient method for synthesizing biaryl derivatives. This protocol demonstrates remarkable monoarylation selectivity. Furthermore, a sequential process involving iridium-catalyzed meta-C-H borylation followed by palladium-catalyzed ortho-C-H arylation of this compound ethers allows for the synthesis of functionalized biaryl skeletons.

Rhodium(III)-catalyzed C-H activation has also been extensively studied with this compound derivatives. For example, fused thieno[3,2-d]thiazoles can be synthesized by coupling acetophenone ketoxime acetates with arylacetic acids and elemental sulfur in the presence of a lithium carbonate base. This method tolerates a variety of functional groups and provides high yields and excellent regioselectivity. The oxime directing group plays a crucial role in stabilizing high-valent metal intermediates, which promotes the activation of the proximal C-H bond.

Nucleophilic Addition and Subsequent Imines/Enamines Formation

This compound is formed through the nucleophilic addition of hydroxylamine to the carbonyl carbon of acetophenone. This reaction is a classic example of the formation of an imine derivative, specifically an oxime, from a ketone. The reaction proceeds via a tetrahedral intermediate called a carbinolamine, which then dehydrates to form the C=N double bond of the oxime. The formation of oximes is reversible and is often catalyzed by acid.

Oximes themselves can undergo further reactions. The reduction of oximes, for instance with lithium aluminum hydride, can produce primary amines. The reduction of oxime ethers and esters can lead to the formation of imines and enamines. The reaction of an aldehyde or ketone with a primary amine yields an imine, while reaction with a secondary amine produces an enamine. These reactions are fundamental in organic chemistry for the synthesis of nitrogen-containing compounds.

Catalysis in Acetophenone Oxime Chemistry and Reactions

Acid-Catalyzed Transformations of Acetophenone (B1666503) Oxime

Acid catalysis is fundamental to several key transformations of acetophenone oxime, most notably the Beckmann rearrangement and hydrolysis. These reactions are typically promoted by Brønsted or Lewis acids, which activate the oxime's hydroxyl group, facilitating subsequent molecular rearrangements or nucleophilic attack.

The most prominent acid-catalyzed reaction of this compound is the Beckmann rearrangement , which converts the ketoxime into an N-substituted amide, specifically acetanilide (B955). The reaction is classically performed using strong protic acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid. Kinetic studies on the rearrangement of acetophenone oximes in 70–98% sulfuric acid have shown that an N-arylnitrilium ion serves as an intermediate. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group—in this case, the phenyl group—to the nitrogen atom, displacing water and forming the nitrilium ion. Subsequent attack by water and tautomerization yields the final amide product, acetanilide.

In highly concentrated sulfuric acid (>70%), the reactive species is proposed to be the oxime O-sulfonic acid. The transition state is thought to involve a phenonium ion where the oxygen function is still partially bonded to the nitrogen.

Another significant acid-catalyzed transformation is the hydrolysis of this compound back to acetophenone and hydroxylamine (B1172632). This reaction can compete with the Beckmann rearrangement, particularly at lower acid concentrations. Kinetic investigations of the hydrolysis in moderately concentrated aqueous acids suggest that the rate-determining step in highly acidic media involves the general base-catalyzed loss of hydroxylamine from a cationic tetrahedral intermediate. This intermediate is formed by the attack of water on the protonated oxime. The choice of acid and its concentration are therefore critical in determining the product distribution between rearrangement and hydrolysis. For instance, in one study, less reactive acetophenone oximes yielded some acetanilide via rearrangement even in a medium designed to favor hydrolysis.

The table below summarizes key findings on the acid-catalyzed Beckmann rearrangement of this compound.

| Catalyst System | Substrate | Product | Key Findings |

| Sulfuric Acid (70-98%) | Acetophenone oximes | Acetanilides | The mechanism involves an N-arylnitrilium ion intermediate. The reactive species in >70% H₂SO₄ is the oxime O-sulfonic acid. |

| Trifluoroacetic Acid (TFA) | This compound | Acetanilide (N-phenylacetamide) | TFA acts as an organocatalyst, forming a reactive O-trifluoroacetyl this compound intermediate. High selectivity and yield are achieved. |

| Citric Acid | This compound | Acetanilide | An environmentally friendly, solvent-free method using a solid organic acid catalyst. |

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis has unlocked a vast range of transformations for this compound and its derivatives (e.g., O-acetyl or O-methyl oximes), which often serve as internal oxidants or directing groups for C-H bond functionalization. These methods provide powerful tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.

Rhodium-catalyzed reactions are prominent in this field. Rh(III) catalysts, such as [Cp*RhCl2]2, are effective in activating C-H bonds. For example, rhodium(III) catalyzes the annulation of acetophenone O-acetyl oximes with allenoates to produce isoquinolines with high regioselectivity under redox-neutral conditions. The proposed mechanism involves arene C-H activation, insertion of the allene, and subsequent C-N coupling. In another novel cascade reaction, this compound ethers react with 3-acetoxy-1,4-enynes in the presence of a rhodium(III) catalyst to form complex trans-2,9b-dihydro-1H-indeno[1,2-b]pyridines. This process involves the activation of both a C-H bond and the C-N π-bond.

Palladium-catalyzed reactions have also been extensively developed for C-H functionalization. The oxime ether group can direct the ortho-C-H arylation of the acetophenone ring. An efficient method uses aryl pinacol (B44631) boronic esters as the arylating agent in the presence of a palladium catalyst to synthesize biaryl derivatives. More recently, a palladium-catalyzed, photocatalyst-mediated ortho-selective benzoylation of this compound ether has been developed using benzoylformic acid as the acyl source, proceeding through a free radical pathway.

Copper-catalyzed reactions offer a cost-effective and versatile approach for synthesizing various heterocycles. Saturated ketones and this compound acetates undergo a copper-catalyzed [3+3] annulation to form polysubstituted pyridines. This process involves the in-situ formation of enones and imines, followed by a cascade annulation and oxidation. Copper catalysts also facilitate the coupling of oxime acetates with aldehydes to produce highly substituted pyridines. In one procedure, acetophenone O-acetyl oxime reacts with 2-benzylidenemalononitrile in the presence of copper(I) chloride to yield 2-aminopyridines. The mechanism is thought to involve the reductive cleavage of the N-O bond by the Cu(I) catalyst to form a nucleophilic copper(II) enamide intermediate.

The table below presents a selection of transition metal-catalyzed reactions involving this compound derivatives.

| Catalyst System | Oxime Derivative | Reactant(s) | Product Type |

| [CpRhCl2]2 / AgSbF₆ | Acetophenone O-methyl oxime | N-chloroalkylamines | N-alkyl-2-acylanilines |

| [CpRhCl2]2 / Cu(OAc)₂ | Acetophenone O-acetyl oxime | Internal alkynes | Isoquinolines |

| Pd(OAc)₂ / 4CzIPN (photocatalyst) | Acetophenone O-methyl oxime | Benzoylformic acid | Ortho-benzoylated benzophenones |

| CuCl / NaHSO₃ | Acetophenone O-acetyl oxime | 2-Benzylidenemalononitrile | 2-Aminopyridines |

| CuBr | This compound acetate (B1210297) | Saturated ketones | Polysubstituted pyridines |

Organocatalysis in Oxime-Mediated Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, presents a sustainable and often complementary approach to metal-based catalysis. In the context of this compound, organocatalysts are employed in its formation and in key transformations like the Beckmann rearrangement.

The formation of oximes from ketones can be slow at neutral pH. Nucleophilic catalysts, such as aniline (B41778) and its derivatives, can facilitate these reactions. More recently, new catalyst scaffolds like 2-aminophenols and 2-(aminomethyl)benzimidazoles have been discovered, showing higher activity than aniline, especially for challenging ketone substrates. The mechanism involves the catalyst condensing with the ketone to form an activated imine, which is then rapidly attacked by the hydroxylamine. Pyrrolidine has also been shown to be an excellent organocatalyst for the synthesis of oximes and their acyl derivatives, presumably acting via iminium ion activation.

Interestingly, trifluoroacetic acid (TFA), while a strong acid, has been shown to act as an organocatalyst in the Beckmann rearrangement of this compound to acetanilide. The reaction proceeds not merely through protonation but via a multistep pathway involving the formation of a highly reactive O-trifluoroacetyl this compound intermediate. This intermediate rearranges to a trifluoroacetylated amide, which then acts as the effective catalyst by transferring the trifluoroacetyl group to a new oxime molecule, thus sustaining the catalytic cycle. This organocatalytic pathway allows the reaction to proceed with high selectivity and yield, and the TFA can be recovered and reused. Similarly, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the oxidation of allyloximes to isoxazolines using hydrogen peroxide.

| Organocatalyst | Reaction Type | Substrate(s) | Product(s) |

| 2-(Aminomethyl)benzimidazoles | Oxime formation | Acetophenone, Phenylhydrazine | Hydrazone (demonstrates efficacy with ketones) |

| Pyrrolidine | Acyl-oxime formation | Aldehydes, Acylhydroxylamines | N-Acyloximes |

| Trifluoroacetic Acid (TFA) | Beckmann Rearrangement | This compound | Acetanilide |

| 2,2,2-Trifluoroacetophenone | Oxidation/Cyclization | Allyloximes | Isoxazolines |

Heterogeneous Catalysis and Supported Catalysts in this compound Reactions

Heterogeneous catalysts, typically solid materials, offer significant advantages for industrial processes, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved stability. For this compound, solid acid catalysts have been extensively studied, primarily for the vapor-phase and liquid-phase Beckmann rearrangement to produce acetanilide, an important chemical intermediate.

Zeolites are a prominent class of heterogeneous catalysts for this transformation due to their well-defined porous structures and tunable acidity. Studies using zeolite H-beta, which possesses strong Brønsted acid sites, have been conducted using solid-state NMR spectroscopy to probe the reaction mechanism. At room temperature, this compound becomes N-protonated on the zeolite's acid sites. Upon heating to 423 K (150 °C) or higher, the rearrangement occurs, forming both acetanilide and a smaller amount of the isomeric N-methyl benzamide (B126). The presence of water in the system can lead to the hydrolysis of the amide products.

In contrast, when a siliceous zeolite like silicalite-N is used, which has much weaker acid sites primarily consisting of silanol (B1196071) nests, the reaction shows high selectivity towards only acetanilide. In this case, the oxime is adsorbed via hydrogen bonds to the silanol groups. The reaction over silicalite-N is also more resistant to hydrolysis, even in the presence of water, with the reaction starting at a higher temperature of 473 K (200 °C). The choice of solid catalyst, particularly the nature and strength of its acid sites, is therefore crucial for controlling the product selectivity of the Beckmann rearrangement of this compound.

| Heterogeneous Catalyst | Reaction | Key Features of Catalyst | Findings and Selectivity |

| Zeolite H-beta | Beckmann Rearrangement | Strong Brønsted acid sites, 12-membered ring channels. | N-protonation of oxime occurs at room temperature. Forms both acetanilide and N-methyl benzamide at ≥423 K. Susceptible to hydrolysis. |

| Silicalite-N | Beckmann Rearrangement | Weaker acid sites (silanol nests). | Adsorbs oxime via hydrogen bonding. Highly selective for acetanilide at ≥423 K. More resistant to hydrolysis than H-beta. |

| MFI-type Zeolites | Beckmann Rearrangement | High-silica, 10-membered ring channels. | Used in commercial processes for related lactam production; active for vapor-phase rearrangement. |

Spectroscopic and Structural Elucidation of Acetophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Ratio and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural confirmation of acetophenone (B1666503) oxime and for determining the ratio of its (E) and (Z) isomers.

Studies have shown that acetophenone oxime can exist as a mixture of two geometric isomers, (E) and (Z). ¹H NMR spectroscopy is particularly useful in identifying and quantifying these isomers. For instance, one study reported the synthesis of this compound as a mixture of (E) and (Z) isomers in an approximate 8:1 ratio.

The ¹H NMR spectrum of the major isomer in DMSO-d₆ shows distinct signals for the hydroxyl proton at δ 11.24 (s, 1H), the aromatic protons at δ 7.65 (d, J=7.7 Hz, 2H) and δ 7.32-7.38 (m, 3H), and the methyl protons at δ 2.15 (s, 3H). The minor isomer displays its hydroxyl proton at δ 11.23 (s, 1H), aromatic protons at δ 7.94 (d, J=7.9 Hz, 2H) and δ 7.49-7.52 (m, 3H), and methyl protons at δ 2.56 (s, 3H). In CDCl₃, the ¹H NMR signals for the (E)-isomer appear at δ 7.50-7.80 (m, 2H), δ 7.20-7.50 (m, 3H), and δ 2.30 (s, 3H).

¹³C NMR spectroscopy further supports the structure of this compound. In CDCl₃, the signals for the (E)-isomer are observed at δ 156.2, 136.7, 129.4, 128.7, 126.2, and 12.5. Another set of reported ¹³C NMR data in CDCl₃ shows peaks at δ 156.1, 136.6, 129.4, 128.7, and 12.5.

Table 1: ¹H and ¹³C NMR Data for this compound

| Isomer | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |

| Major (E) | DMSO-d₆ | 11.24 (s, 1H, OH), 7.65 (d, 2H, Ar-H), 7.32-7.38 (m, 3H, Ar-H), 2.15 (s, 3H, CH₃) | Not Reported | |

| Minor (Z) | DMSO-d₆ | 11.23 (s, 1H, OH), 7.94 (d, 2H, Ar-H), 7.49-7.52 (m, 3H, Ar-H), 2.56 (s, 3H, CH₃) | Not Reported | |

| (E) | CDCl₃ | 7.50-7.80 (m, 2H), 7.20-7.50 (m, 3H), 2.30 (s, 3H) | 156.2, 136.7, 129.4, 128.7, 126.2, 12.5 | |

| Not Specified | CDCl₃ | 9.79 (brs, 1H, OH), 7.65-7.66 (m, 2H), 7.41-7.43 (m, 3H), 2.34 (s, 3H) | 156.1, 136.6, 129.4, 128.7, 126.2, 12.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The formation of the oxime from acetophenone is confirmed by the appearance of an O-H stretching band and a C=N stretching band, along with the disappearance of the C=O stretching band of the parent ketone.

Key IR absorption bands for this compound include:

O-H stretch: A broad band is typically observed in the region of 3200-3600 cm⁻¹. Specific values reported include 3212 cm⁻¹ , 3236 cm⁻¹ , and 3249 cm⁻¹.

C=N stretch: This absorption appears in the range of 1600-1680 cm⁻¹. Reported values are 1497 cm⁻¹ , 1665 cm⁻¹ , and 1680 cm⁻¹.

N-O stretch: This band is found around 920-950 cm⁻¹. Values of 921 cm⁻¹ and 925 cm⁻¹ have been reported.

C-H out-of-plane deformation (aromatic): For the monosubstituted benzene (B151609) ring, intense absorptions are seen around 757 cm⁻¹ and 691 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Reported Wavenumber (cm⁻¹) | Reference(s) |

| O-H | Stretching | 3212, 3236, 3249, 3600 | |

| C=N | Stretching | 1497, 1665, 1680 | |

| N-O | Stretching | 921, 925, 945 | |

| Aromatic C-H | Out-of-plane deformation | 757, 691 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₈H₉NO) and structural features. The molecular weight of this compound is 135.16 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 135. High-resolution mass spectrometry (HRMS) provides a more precise mass, with a calculated value for [M+H]⁺ of 136.0762, and an experimental value of 136.0765.

The fragmentation pattern of this compound under mass spectrometric conditions reveals characteristic losses. A significant fragment is often observed from the loss of a hydroxyl radical (•OH), resulting in an ion at m/z 118. Other notable fragments appear at m/z 106 (loss of C₂H₅), m/z 94, and m/z 77 (phenyl cation). The base peak in one reported spectrum is the phenyl cation at m/z 77.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment/Loss | Reference(s) |

| 135 | 75 | [M]⁺ | |

| 118 | 22 | [M - OH]⁺ | |

| 106 | 40 | [M - C₂H₅]⁺ | |

| 94 | 42 | Not specified | |

| 77 | 100 | [C₆H₅]⁺ |

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a valuable technique for the separation and quantification of this compound and its related compounds. It can be used to monitor the purity of this compound and to analyze reaction mixtures.

In metabolic studies, a gas-liquid chromatographic (GLC) method has been developed to monitor the reduction of this compound. This method involves the separation of this compound, its metabolites, and the parent ketone on a packed column with temperature programming. To improve chromatographic properties and stability, the oxime and its amine and hydroxylamine (B1172632) metabolites are often derivatized by silylation prior to analysis. Flame ionization detection (FID) is commonly used for quantification, allowing for detection at sub-microgram per milliliter levels.

GC coupled with mass spectrometry (GC-MS) is also a powerful tool for identifying the products formed in reactions involving this compound. Furthermore, dynamic interconversion of oxime isomers can be studied using GC combined with Fourier transform infrared (FTIR) spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is a fundamental reference, more complex structures containing the this compound moiety have been elucidated. For example, the crystal structure of bis(this compound) O,O'-methylene ether (C₁₇H₁₈N₂O₂) has been determined. In this molecule, the oxime units adopt an (E) configuration about the C=N bonds.

In another study on a more complex derivative, 3,3'-[2,2'-(1,2-ethylenedioxy)dibenzylmethylimino]bis(this compound), strong intramolecular O-H···N hydrogen bonds were observed between the hydroxyl group and the oxime nitrogen atom. This indicates that the oxime-OH form is favored in the crystalline state for this particular compound.

Spectrophotometric Methods in Complexation Studies

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used to study the formation of metal complexes with this compound and its derivatives. These derivatives can act as ligands, forming colored complexes with various metal ions.

For instance, derivatives of this compound, such as 2-hydroxy-4-methoxy this compound (HMAO) and 2-hydroxy-4n-butoxy-5-bromo this compound (HBBAO), have been used as reagents for the spectrophotometric determination of metal ions like manganese(II), cobalt(II), and copper(II).

The formation of the metal-ligand complex results in a colored solution, and the intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of the metal ion. These studies involve determining the optimal pH for complex formation, the stoichiometry of the complex (often found to be 1:2 metal-to-ligand ratio), and the stability constant of the complex. For example, the Mn(II)-HMAO complex shows a dark brown color and is analyzed to determine manganese concentration. Similarly, the Co(II)-HBBAO complex forms a yellowish-brown solution.

Computational and Theoretical Investigations of Acetophenone Oxime

Molecular Modeling and Conformational Analysis of Isomers

Molecular modeling techniques, including molecular mechanics (MM+) and semi-empirical methods, are employed to analyze the conformational properties of acetophenone (B1666503) oxime and its derivatives. These methods are particularly useful for understanding the stability and geometry of its (E)- and (Z)-stereoisomers.

Theoretical studies on α-haloacetophenone oximes have utilized computational analysis to explore their conformations. A conformational search, varying the torsional angles, is typically performed to identify the lowest energy shapes of the (E)- and (Z)-isomers. For (Z)-isomers, calculations often show that the phenyl ring and the imino group are nearly in the same plane. In contrast, the (E)-isomers tend to adopt a twisted structure to minimize steric repulsion between the phenyl ring and the oxime's hydroxyl group.

Energy calculations consistently predict that the (Z)-isomer is more stable than the (E)-isomer. This energetic preference for the (Z)-stereoisomer provides a theoretical basis for the observed stereoselectivity in the oximation of the corresponding ketones, where the (Z)-isomer is the major product.

Table 1: Calculated Energy Differences Between (Z)- and (E)-Isomers of Acetophenone Oxime Derivatives This table is representative of typical findings in computational studies. Actual values may vary based on the specific derivative and computational method.

| Compound Derivative | Calculation Method | Most Stable Isomer | Energy Difference (kcal/mol) |

|---|---|---|---|

| α-Halothis compound | AM1 | Z | > 0 |

| α-Halothis compound | PM3 | Z | > 0 |

| This compound | MM2 | E | - |

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for these investigations. Such calculations provide optimized molecular geometries, including bond lengths and angles, that are often in good agreement with experimental data from techniques like X-ray crystallography.

These computational methods are also used to predict vibrational frequencies (FT-IR and FT-Raman spectra) and NMR chemical shifts. For instance, the calculated chemical shifts for the oxime carbon atoms in a derivative of this compound were found to be in close agreement with the experimental values.

Analyses of the electronic structure, such as Natural Bond Orbital (NBO) analysis, reveal details about charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Semi-empirical methods like AM1 and PM3 are also applied, especially for larger systems or initial conformational searches, providing a computationally less expensive way to assess electronic properties and relative stabilities of isomers.

Table 2: Representative Theoretically Calculated Parameters for an this compound Derivative Based on findings for 2-hydroxy-2-phenyl this compound using DFT/B3LYP method.

| Parameter | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Varies |

| C=N Bond Length | Length of the carbon-nitrogen double bond | ~1.29 Å |

| N-O Bond Length | Length of the nitrogen-oxygen single bond | ~1.39 Å |

| C=N-O Bond Angle | Angle of the oxime functional group | ~112° |

Theoretical Predictions of Stereoselectivity and Energetic Landscape

Computational chemistry plays a vital role in predicting and explaining the stereoselectivity observed in reactions involving this compound. By calculating the relative energies of different isomers and the transition states that lead to their formation, researchers can construct an energetic landscape of the reaction.

Theoretical studies have successfully explained the preferential formation of (Z)-isomers in the oximation of α-haloacetophenones. Molecular mechanics and semi-empirical calculations show that the (Z)-stereoisomers have lower energy levels compared to their (E)-counterparts, indicating they are thermodynamically more stable. This difference in stability is the driving force behind the observed product distribution.

In other reactions, such as the asymmetric hydrogenation of oximes, DFT calculations are used to model the interaction between the substrate and a chiral catalyst. These models can predict the enantiomeric ratio of the product with good accuracy by comparing the energy barriers of the competing reaction pathways that lead to different stereoisomers. The analysis of non-covalent interactions, like hydrogen bonds and steric repulsion in the transition states, is key to understanding the origin of stereoselectivity.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are indispensable for mapping out the detailed step-by-step mechanisms of complex chemical reactions. The Beckmann rearrangement of this compound, which converts the oxime into an amide, has been a subject of extensive theoretical investigation.

DFT calculations (specifically RB3LYP) have been used to determine whether the rearrangement is a concerted or a stepwise process. Studies modeling the reaction in acidic media have shown that the mechanism can vary depending on the substrate and the solvent system. For this compound, computations suggest a multi-step process involving the formation of intermediate cation complexes. When the migrating group is a phenyl ring, the mechanism may proceed through an intermediate three-membered π-complex.

Other computational studies have focused on the role of the catalyst, such as trifluoroacetic acid (TFA). These investigations revealed that the reaction is not simply acid-catalyzed but proceeds via an organocatalytic cycle. The mechanism involves the formation of a highly reactive O-trifluoroacetyl this compound intermediate, which then rearranges. The trifluoroacetylated amide formed subsequently acts as the effective catalyst by transferring the trifluoroacetyl group to another oxime molecule, thus sustaining the catalytic cycle.

Theoretical Studies on Interaction with Catalytic Sites in Rearrangements

The interaction between this compound and catalytic surfaces, particularly in solid acid catalysts like zeolites, has been successfully modeled using computational approaches. These studies combine experimental techniques, such as solid-state NMR, with theoretical calculations to provide a molecular-level picture of the catalytic process.

For the Beckmann rearrangement catalyzed by zeolite H-beta, DFT calculations have been used to model the geometry of the complexes formed when this compound adsorbs onto the catalyst's active sites. The results show that at room temperature, the oxime becomes N-protonated by the Brønsted acid sites within the zeolite. At higher reaction temperatures, the calculations model how the resulting amide products, acetanilide (B955) and N-methyl benzamide (B126), interact with these acid sites through hydrogen bonds.

When a non-acidic catalyst like silicalite is used, theoretical models show that the oxime is adsorbed via hydrogen bonding to silanol (B1196071) groups. This difference in interaction explains the observed differences in reactivity and selectivity, as only acetanilide is formed in this case. These computational models are also used to calculate the NMR chemical shifts of the adsorbed species, which can then be compared with experimental solid-state NMR data to validate the proposed interaction models.

Advanced Applications of Acetophenone Oxime in Organic Synthesis

Precursors for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Acetophenone (B1666503) oxime is a valuable precursor for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. These structures are fundamental cores in many biologically active molecules. The oxime group provides a reactive site for cyclization reactions, leading to the formation of various heterocyclic systems.

One of the most notable applications is in the synthesis of pyrroles. For instance, the reaction of acetophenone oximes with acetylene (B1199291) in a superbasic medium like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO) provides a direct route to NH- and N-vinylpyrroles. This method, known as the Trofimov reaction, is a powerful tool for constructing substituted pyrroles from readily available ketones and acetylene.

Furthermore, acetophenone oxime and its derivatives are utilized in the synthesis of other significant heterocycles, including:

Indazoles : It serves as a versatile intermediate in their preparation.

Pyridines : O-acyl oximes, derived from this compound, can undergo reductive cyclization to form pharmacologically important fluorinated pyridines.

Quinolines : Iminyl radicals generated from this compound precursors can be used to furnish quinoline (B57606) systems.

Phenanthridines : Dioxime oxalates derived from biphenyl (B1667301) ketones, which can be prepared from this compound, lead to the formation of phenanthridines.

Benzothienothiazole derivatives : The functionalization of C–H bonds using this compound has been employed to create these complex heterocyclic structures.

The following table summarizes some of the nitrogen-containing heterocyclic compounds synthesized from this compound and the corresponding synthetic methods.

| Heterocyclic Compound | Synthetic Method | Reference |

| Pyrroles | Trofimov reaction (reaction with acetylene in KOH/DMSO) | |

| Indazoles | Intermediate in multi-step synthesis | |

| Fluorinated Pyridines | Reductive cyclization of O-acyl oximes | |

| Quinolines | Cyclization of iminyl radicals | |

| Phenanthridines | Cyclization of dioxime oxalates | |

| Benzothienothiazoles | C–H bond functionalization |

Building Blocks for Diverse and Complex Molecular Structures

The reactivity of this compound makes it a versatile building block for constructing a wide array of complex organic molecules. Its ability to undergo various transformations allows for the introduction of nitrogen and other functionalities into a carbon skeleton, paving the way for the synthesis of intricate molecular architectures.

Recent studies have highlighted the use of this compound ethers in C–H activation reactions. Catalyzed by rhodium(III), these reactions lead to the formation of complex cyclic structures through annulation processes. This demonstrates the compound's utility in modern synthetic strategies that aim for atom economy and efficiency.

This compound derivatives also serve as precursors for bioactive molecules. For example, they have been used in the synthesis of compounds evaluated for antifungal, antibacterial, and anticancer properties. The oxime functionality can be transformed into other groups, such as amides, through the Beckmann rearrangement, further expanding its synthetic utility.

The table below showcases examples of complex structures and compound classes synthesized using this compound as a building block.

| Compound Class/Structure | Synthetic Application | Reference |

| Complex Cyclic Structures | Rhodium(III)-catalyzed C–H activation and annulation | |

| Bioactive Molecules | Precursors for antifungal, antibacterial, and anticancer agents | |

| Amides | Beckmann rearrangement of the oxime | |

| Pharmaceuticals | Intermediate for various drug syntheses | |

| Agrochemicals | Precursor for herbicides and fungicides |

Synthetic Routes to Pyrroles and Alkaloid Analogues

This compound plays a significant role in the synthesis of pyrroles and analogues of naturally occurring alkaloids. The Trofimov reaction, which involves the condensation of ketoximes with acetylenes, stands out as a highly efficient method for creating a wide variety of pyrrole (B145914) structures. This reaction is particularly valuable because it utilizes readily available starting materials.

The synthesis of 2-aryl- and 1-vinyl-2-pyrroles can be achieved by condensing p-substituted acetophenone oximes with acetylene under pressure in a superalkaline medium (KOH/DMSO). This method allows for the straightforward synthesis of pyrroles with various substituents.

Furthermore, research has focused on synthesizing analogues of natural alkaloids containing a pyrrole ring. For instance, thirty analogues of the natural alkaloid oroidin (B1234803) have been synthesized and screened for cytotoxic activity against numerous cancer cell lines, identifying several promising compounds. This highlights the importance of this compound-derived pyrroles in medicinal chemistry and drug discovery.

The following table details the synthesis of pyrroles and alkaloid analogues from this compound.

| Target Molecule | Synthetic Approach | Key Features | Reference |

| 2-Aryl- and 1-vinyl-2-pyrroles | Condensation of p-substituted acetophenone oximes with acetylene | High pressure, superalkaline media (KOH/DMSO) | |

| Oroidin Analogues | Multi-step synthesis involving pyrrole formation | Screened for cytotoxic activity against cancer cell lines | |

| General Substituted Pyrroles | Trofimov reaction | Utilizes readily available ketones and acetylene |

Utility in Agrochemical Precursor Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of agrochemicals, including herbicides and fungicides. The oxime functional group can be incorporated into larger molecules that exhibit biological activity relevant to agriculture.

Research has shown that this compound esters can be synthesized and evaluated for their herbicidal properties. For example, a series of substituted this compound esters of Pyrithiobac were synthesized and showed promising pre-emergence and post-emergence herbicidal activities against both monocotyledon and dicotyledon weeds.

The versatility of this compound allows for the development of new pesticides by exploiting the biological activity of the oxime and its derivatives. The ability to introduce various substituents onto the acetophenone ring provides a means to fine-tune the biological activity and spectrum of the resulting agrochemical.

The table below provides examples of agrochemical precursors synthesized from this compound.

| Agrochemical Type | Specific Example | Activity | Reference |

| Herbicide | Substituted this compound esters of Pyrithiobac | Pre- and post-emergence activity against weeds | |

| Fungicide | Oxime derivatives | Antifungal activity against various plant pathogens | |

| General Pesticides | Derivatives of acetophenone, 4'-(allyloxy)-, oxime | Potential for new pesticide development |

Applications in Materials Science, including Photosensitive Materials and Polymer Chemistry

This compound and its derivatives have found applications in materials science, particularly in the development of photosensitive materials and in polymer chemistry. Oxime esters, derived from this compound, are especially useful as photoinitiators in polymerization processes.

These oxime esters can be used in the photopolymerization of compounds containing a C=C bond. Under UV irradiation, they generate free radicals that initiate polymerization. This property makes them valuable in the formulation of photosensitive materials. A monomer with a pendant carbamoyloxyimino group, prepared from this compound, has been copolymerized with styrene (B11656) to create a polymer film that becomes insoluble upon UV irradiation, demonstrating its use in photocrosslinking applications.

In polymer chemistry, the oxime "click" reaction, which is the formation of an oxime from a hydroxylamine (B1172632) and a ketone or aldehyde, has been utilized for the synthesis of highly functionalized polymeric materials. This reaction is efficient and allows for the creation of high molecular weight polymers under mild conditions.

The table below summarizes the applications of this compound in materials science.

| Application Area | Specific Use | Mechanism/Key Feature | Reference |

| Photosensitive Materials | Precursors for photoinitiators (oxime esters) | Generation of free radicals upon UV irradiation to initiate polymerization | |

| Polymer Chemistry | Photocrosslinking of polymer films | A monomer derived from this compound is copolymerized and crosslinked by UV light | |

| Polymer Synthesis | "Click" chemistry for step-growth polymerization | Efficient formation of high molecular weight polymers under mild conditions |

Coordination Chemistry of Acetophenone Oxime and Its Metal Complexes

Ligand Properties and Chelation with Transition Metal Ions

Oximes derived from o-hydroxyacetophenone are of particular interest due to their ability to act as bidentate ligands. Chelation with transition metal ions typically occurs through two primary sites: the deprotonated phenolic oxygen atom and the nitrogen atom of the oxime group. This dual coordination forms a stable five or six-membered ring structure with the central metal ion.

The coordination behavior involves the replacement of the hydrogen atom from the phenolic hydroxyl group by the metal ion and the formation of a coordinate bond with the nitrogen atom of the oximino group (>C=N-OH). This mode of chelation is common for various transition metals, including but not limited to Copper(II), Nickel(II), Cobalt(II), Palladium(II), Manganese(II), and Iron(III). The resulting complexes often exhibit a general formula of ML2, where M is a divalent metal ion and L is the deprotonated oxime ligand.

In more complex systems, such as with the ligand 1,4,7-tris(acetophenoneoxime)-1,4,7-triazacyclononane (H3L), acetophenone (B1666503) oxime moieties are appended to a larger macrocyclic structure. This allows for the formation of various polynuclear and mixed-valence complexes with ions like Cu(II), Ni(II), Co(II), and Mn(II). The N-coordination of oximes to a metal center, such as platinum(II), can significantly alter the ligand's reactivity, notably by decreasing the pKa values of the oxime's hydroxyl group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with acetophenone oxime ligands is generally straightforward. A common method involves the reaction of a metal salt, typically a chloride or sulfate, with the oxime ligand in a specific molar ratio. The reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and may require refluxing for several hours to ensure completion. For instance, mixed ligand complexes of Cr(III), Mn(II), and Fe(III) have been synthesized by reacting the respective metal chlorides with o-hydroxy this compound and another ligand, like anthranilic acid, in a 1:1:1 molar ratio in a methanolic solution. Similarly, mononuclear palladium(II) complexes have been prepared through a bridge-splitting reaction of a cyclopalladated oxime dimer with a phosphine (B1218219) ligand.

The resulting solid complexes are then isolated by filtration, washed with the solvent, and dried. Characterization of these synthesized complexes is performed using a suite of analytical and physicochemical techniques.

Elemental Analysis: This technique is used to determine the empirical formula of the complex and confirm its stoichiometry.

Molar Conductivity Measurements: These measurements help in determining whether the complexes are electrolytes or non-electrolytes in a particular solvent. Low conductivity values suggest a non-electrolyte nature.

Magnetic Susceptibility Measurements: This method is employed to determine the magnetic moment of the complexes, which provides insights into the geometry and the oxidation state of the central metal ion.

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis are used to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules.

These characterization methods collectively provide a comprehensive understanding of the composition and structure of the metal complexes.

Spectroscopic Investigations of Metal Chelates

Spectroscopic techniques are indispensable for elucidating the structure and bonding in this compound metal complexes. Infrared (IR), electronic (UV-Vis), and Electron Spin Resonance (ESR) spectroscopy are among the most commonly used methods.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination sites of the ligand. Key spectral changes observed upon complexation include:

The disappearance of the stretching vibration band (νO-H) of the phenolic hydroxyl group (typically around 3280-3370 cm⁻¹), indicating its deprotonation and coordination to the metal ion.

A shift in the stretching vibration of the azomethine group (νC=N) to a lower frequency (a shift of 10-20 cm⁻¹), which confirms the coordination of the oximino nitrogen atom to the metal ion.

A shift in the N-O stretching band (νN-O), further supporting the involvement of the oxime group in chelation.

The appearance of new, non-ligand bands in the far-IR region, which are assigned to the metal-nitrogen (νM-N) and metal-oxygen (νM-O) stretching vibrations, providing direct proof of chelation.

| Vibrational Mode | Free Ligand (Approx. Range) | Metal Complex (Approx. Range/Shift) | Inference |

|---|---|---|---|

| ν(O-H) phenolic | 3280 - 3370 | Disappears | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) oximino | ~1600 | Shifts to lower frequency (by 10-20 cm⁻¹) | Coordination of oximino nitrogen |

| ν(N-O) | ~1000 | Shifts in position | Involvement of oxime group in coordination |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The spectra typically show absorption bands corresponding to d-d transitions of the metal ion, as well as ligand-to-metal charge transfer (LMCT) bands. For example, Cu(II) chelates of o-hydroxyacetophenoneoxime in DMF solution exhibit a broad, weak absorption band around 18,180 to 19,040 cm⁻¹, which is assigned to d-d transitions in a tetragonal or square planar field. The geometry of Co(II), Ni(II), and Pd(II) complexes has been proposed as tetrahedral and square planar based on their electronic spectra and magnetic measurements.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). The ESR spectra of Cu(II) chelates of o-hydroxyacetophenoneoxime, recorded in DMF solutions at liquid nitrogen temperature, show well-resolved spectra characteristic of systems with an unpaired electron interacting with the copper nucleus. These spectra help in understanding the covalent character of the metal-ligand bond and the environment around the copper ion.

Determination of Stoichiometry and Stability Constants of Metal Complexes

Understanding the stoichiometry and stability of metal complexes is crucial for their application in various fields, including analytical chemistry. e-journals.in Several methods are employed to determine the metal-to-ligand ratio in this compound complexes.

Stoichiometry Determination: Spectrophotometric methods are widely used to establish the composition of the complexes in solution.

Job's Method of Continuous Variation: This method involves preparing a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The stoichiometry is determined from the mole fraction at which the maximum absorbance is observed. sphinxsai.comscispace.comresearchgate.net

Mole Ratio Method: In this method, the concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal reveals the stoichiometry. sphinxsai.comscispace.com

Slope Ratio Method: This method also helps in confirming the metal-ligand ratio. sphinxsai.com

For many divalent transition metal complexes with substituted o-hydroxyacetophenone oximes, these methods consistently indicate a metal-to-ligand stoichiometry of 1:2. sphinxsai.com However, in some cases, such as with Vanadium(V) and the ligand 2-Hydroxy-4-n-propoxy-5-bromothis compound, a 1:1 stoichiometry has been reported. scispace.comresearchgate.net

Stability Constants: The stability constant (K_s) is a quantitative measure of the stability of a metal complex. Higher values indicate greater stability. These constants can be determined from the data obtained through spectrophotometric methods like the mole ratio and Job's method. scispace.com Potentiometric titration is another powerful technique used to determine the protonation constants of the ligand and the stability constants of its metal complexes in various solvent systems. e-journals.in The stability of these complexes makes them suitable for applications such as the selective extraction and spectrophotometric determination of metal ions. sphinxsai.com

| Ligand | Metal Ion | Stoichiometry (M:L) | Stability Constant (K_s) | Standard Free Energy (ΔG°) (kcal/mol) |

|---|---|---|---|---|

| 2-Hydroxy-4-isobutoxy this compound (HIBAO) | Mn(II) | 1:2 | 7.09 x 10⁹ | -13.63 (at 30°C) |

| 5-Ethyl-2-Hydroxy this compound (HEAO) | Cu(II) | 1:2 | 1.702 x 10¹⁰ | -13.95 |

| 2-Hydroxy-4-n-propoxy-5-bromothis compound (HnPBAO) | V(V) | 1:1 | 1.195 x 10⁶ | -8.34 (at 27°C) |

Environmental Research Perspectives on Acetophenone Oxime

Microbial Metabolism and Biochemical Degradation Pathways

The complete microbial degradation pathway for acetophenone (B1666503) oxime has not been extensively detailed in scientific literature. However, research into the biotransformation of related oxime compounds, particularly in the context of pesticides and plant-associated bacteria, provides significant insights into potential metabolic routes.

Microbial transformation of oximes often proceeds via the aldoxime-nitrile pathway. nih.gov This pathway is prominent in bacteria, including Actinobacteria and Proteobacteria, which may encounter and utilize plant-derived oximes. nih.gov The initial step involves the dehydration of an aldoxime into a nitrile, a reaction catalyzed by the enzyme aldoxime dehydratase. nih.gov Following this, the nitrile group undergoes hydrolysis to a carboxylic acid through one of two enzymatic routes: either directly by a nitrilase or through a two-step process involving a nitrile hydratase and an amidase. nih.gov

Studies on the biodegradation of oxime-based carbamate (B1207046) pesticides, such as oxamyl (B33474) and aldicarb, further support the role of hydrolysis as a key metabolic step. The microbial degradation of these pesticides often begins with hydrolysis to their corresponding oximes (e.g., oxamyl oxime), which are generally less toxic than the parent compounds. researchgate.netresearchgate.net For instance, several Pseudomonas strains have been identified that transform oxamyl into oxamyl oxime. academicjournals.org Similarly, fungi like Gibberella fujikuroi and bacteria such as Pseudomonas putrefaciens are capable of converting aldoximes into nitriles. annualreviews.org

While these pathways are established for aldoximes, specific data on ketoximes like acetophenone oxime is limited. A study using rat liver homogenates found that this compound was notably resistant to hydrolysis and oxidation, undergoing only slow reduction to the corresponding hydroxylamine (B1172632). This suggests that this compound may exhibit greater stability in biological systems compared to aldoximes, and its degradation may follow a different or slower course.

Table 1: Key Enzymes and Genera in General Oxime Biotransformation

| Enzyme/Process | Function | Associated Microbial Genera/Groups | Source |

|---|---|---|---|

| Aldoxime Dehydratase | Dehydrates aldoxime to nitrile | Actinobacteria, Proteobacteria, Pseudomonas | nih.govannualreviews.org |

| Nitrile Hydrolase / Amidase | Hydrolyzes nitrile to carboxylic acid (two steps) | Actinobacteria, Proteobacteria | nih.gov |

| Nitrilase | Hydrolyzes nitrile to carboxylic acid (one step) | Actinobacteria, Proteobacteria | nih.gov |

| Carbamate Hydrolase | Hydrolyzes carbamate pesticides to their respective oximes | Pseudomonas | academicjournals.org |

Studies on Environmental Fate and Mobility

The environmental fate and mobility of this compound are governed by its physicochemical properties and susceptibility to abiotic and biotic degradation processes.

Mobility: this compound is generally considered to have high mobility in the environment. This is primarily due to its water solubility, which allows it to be transported within water systems. thermofisher.comfishersci.com However, there are conflicting reports on its exact solubility, with some sources describing it as soluble and others as "practically insoluble" at 20°C. thermofisher.comchemicalbook.com This discrepancy may influence its partitioning behavior in different environmental compartments.

Degradation and Persistence: Information regarding the persistence of this compound is limited and not fully conclusive. Some assessments suggest that its persistence in the environment is unlikely, while other safety data sheets report no available data on its biodegradability. thermofisher.comapolloscientific.co.uk The stability of the oxime linkage is influenced by external factors, with hydrolysis reported to be significantly faster under acidic conditions. nih.gov

Abiotic degradation through hydrolysis is a potential pathway. Studies have demonstrated the oxidative hydrolysis of this compound to its parent ketone, acetophenone, in the presence of oxidizing agents like manganese(III) acetate (B1210297) and Bi(V). asianpubs.org These findings indicate that chemical hydrolysis could contribute to its transformation in the environment, although the rates and relevance under typical environmental conditions require further investigation.

Bioaccumulation: Bioaccumulation of this compound is not expected to be significant. sigmaaldrich.cn This is supported by its n-octanol/water partition coefficient (log Pₒw), which has been reported to be 1.82. chemicalbook.comsigmaaldrich.cn This value suggests a low potential for partitioning into fatty tissues of organisms.

Soil Sorption: Specific data on the soil sorption coefficient (Koc) for this compound are not readily available in the literature. Its water solubility suggests that adsorption to soil organic matter and clay particles may be limited, further contributing to its potential mobility in soil environments.

Table 2: Environmental Fate Properties of this compound

| Property | Value/Observation | Implication | Source |

|---|---|---|---|

| Water Solubility | Reported as soluble to practically insoluble | High potential for mobility in water systems | thermofisher.comfishersci.comchemicalbook.com |

| Mobility in Soil | Expected to be mobile | Potential for leaching into groundwater | thermofisher.comfishersci.com |

| Log Pₒw (Octanol/Water Partition Coefficient) | 1.82 | Low bioaccumulation potential | chemicalbook.comsigmaaldrich.cn |

| Persistence | Considered unlikely by some sources; no data available from others | Uncertain environmental half-life | thermofisher.comapolloscientific.co.uk |

| Primary Degradation Pathway (Abiotic) | Hydrolysis (pH-dependent, oxidative) | Transformation to acetophenone | nih.govasianpubs.org |

Q & A

Basic Research Questions